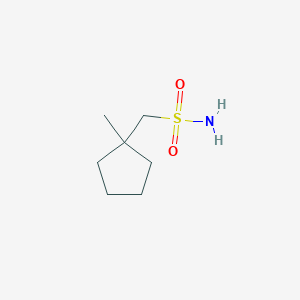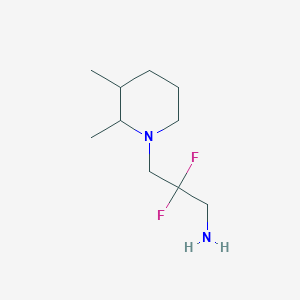
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2,3-dimethylpiperidine with a suitable difluoropropanamine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its structural features, which can interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and difluoropropanamine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives such as 2,3-dimethylpiperidine and 3-(2,3-dimethylpiperidin-1-yl)propan-1-amine.
Difluoropropanamine derivatives: Compounds like 2,2-difluoropropan-1-amine and 3-(2,2-difluoropropan-1-yl)piperidine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H20F2N2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
3-(2,3-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-4-3-5-14(9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
InChI 键 |
ANXLVQXNCQFXFL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1C)CC(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


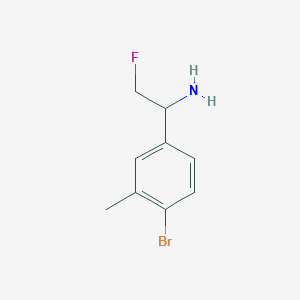
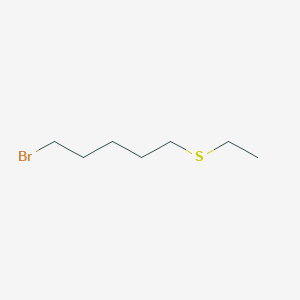
![tert-Butyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13186172.png)



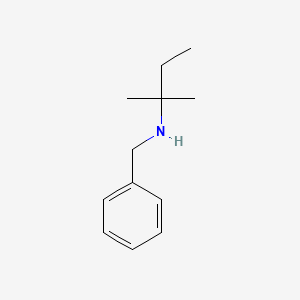

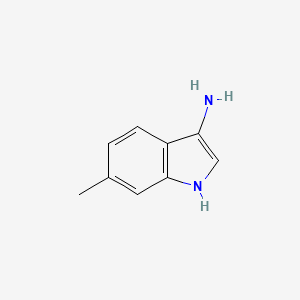

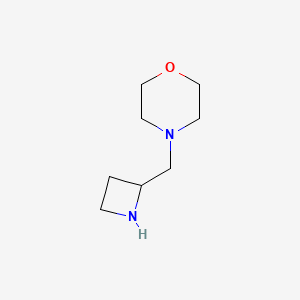
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
methanol](/img/structure/B13186258.png)
